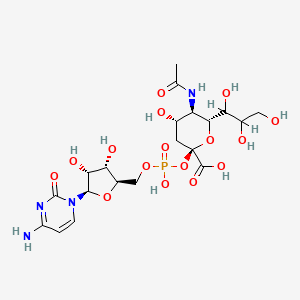

シチジンモノホスホ-N-アセチルノイラミン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

CMP-シアル酸は、シチジン一リン酸シアル酸としても知られており、シアル酸含有複合炭水化物の生合成において重要な役割を果たすシアル酸の活性化型です。シアル酸は、ノイラミン酸またはデアミノノイラミン酸から誘導される9炭素糖の50種以上の関連するファミリーです。 これらの糖は、細胞表面の糖タンパク質と糖脂質の末端位置に見られ、細胞間認識、コミュニケーション、免疫応答などのさまざまな生物学的プロセスに関与しています .

科学的研究の応用

CMP-sialic acid has numerous applications in scientific research, including:

Glycobiology: Used to study glycan structures and functions, as well as to probe sialylation defects on cell surfaces.

Medicine: Investigated for its role in cancer metastasis, viral infections, and inflammatory diseases.

Biotechnology: Employed in the chemoenzymatic synthesis of sialooligosaccharides and glycoproteins for therapeutic and diagnostic purposes.

Cell Biology: Utilized to explore cell-cell adhesion, intracellular signaling, and regulation of glycoprotein stability.

作用機序

CMP-シアル酸は、シアル酸残基を糖タンパク質と糖脂質の末端位置に転移させるシアルトランスフェラーゼのドナー基質として作用することで、その効果を発揮します。 このプロセスはゴルジ装置で行われ、CMP-シアル酸は輸送されて、さまざまなシアルトランスフェラーゼアイソ酵素によって利用されます . 糖タンパク質のシアル化は、細胞間コミュニケーション、免疫応答、病原体認識において重要な役割を果たします .

類似化合物の比較

CMP-シアル酸は、シアル化における特定の役割のために、他のヌクレオチド糖とは異なります。類似の化合物には次のものがあります。

CMP-N-アセチルノイラミン酸: 糖タンパク質と糖脂質のシアル化に関与する、最も一般的なCMP-シアル酸の形態.

CMP-N-グリコリルノイラミン酸: 一部の哺乳類、菌類、原生動物に見られる変異体ですが、健康な人間には見られません.

CMP-デアミノノイラミン酸: 主に水生生物と細菌に見られます.

CMP-シアル酸は、シアル化における独自の役割と、さまざまな生物学的プロセスへの関与により、研究や産業用途において貴重な化合物となっています。

準備方法

合成経路と反応条件

CMP-シアル酸は、化学酵素法によって合成することができます。一般的なアプローチの1つは、シアル酸アルドラーゼとCMP-シアル酸シンセターゼ酵素の使用です。 この反応には、通常、N-アセチルノイラミン酸(シアル酸)、シチジン三リン酸(CTP)、およびマグネシウムなどの2価カチオンなどの基質が必要です . 反応条件には、多くの場合、8〜9.5のpH範囲と、酵素活性に適した温度範囲が含まれます .

工業生産方法

CMP-シアル酸の工業生産には、細菌のCMP-シアル酸シンセターゼを使用します。これは、大量に安定して製造しやすいものです。 これらの酵素は、髄膜炎菌や大腸菌などの病原性細菌から得られます . 生産プロセスには、発酵、酵素抽出、精製工程が含まれ、高収率のCMP-シアル酸が得られます .

化学反応の分析

反応の種類

CMP-シアル酸は、次のものを含むさまざまな化学反応を受けます。

一般的な試薬と条件

主要な生成物

グリコシル化: さまざまな生物学的機能に不可欠な、シアル化された糖タンパク質と糖脂質を生成します.

加水分解: 遊離シアル酸とCMPをもたらします.

科学研究への応用

CMP-シアル酸は、次のものを含む、科学研究において多くの用途があります。

類似化合物との比較

CMP-sialic acid is unique compared to other nucleotide sugars due to its specific role in sialylation. Similar compounds include:

CMP-N-acetylneuraminic acid: The most common form of CMP-sialic acid, involved in the sialylation of glycoproteins and glycolipids.

CMP-N-glycolylneuraminic acid: A variant found in some mammals, fungi, and protozoa, but not in healthy humans.

CMP-deaminoneuraminic acid: Found mainly in aquatic organisms and bacteria.

CMP-sialic acid’s unique role in sialylation and its involvement in various biological processes make it a valuable compound for research and industrial applications.

特性

CAS番号 |

3063-71-6 |

|---|---|

分子式 |

C20H31N4O16P |

分子量 |

614.5 g/mol |

IUPAC名 |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |

InChIキー |

TXCIAUNLDRJGJZ-BILDWYJOSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

異性体SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |

正規SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

物理的記述 |

Solid |

同義語 |

Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CMP-NANA interact with bacteria, and what are the downstream effects?

A1: CMP-NANA is utilized by certain bacteria, notably Neisseria gonorrhoeae and Neisseria meningitidis, to modify their lipooligosaccharide (LOS) structure through sialylation. The bacterial enzyme responsible for this process is lipooligosaccharide α-2,3-sialyltransferase (Lst) []. Lst transfers sialic acid from CMP-NANA, obtained from the host, to the terminal galactose of the LOS molecule [, , , , ].

- Serum resistance: Sialylation masks the LOS from bactericidal IgM antibodies present in the host serum, thereby conferring resistance to complement-mediated killing [, , , , , ].

- Immune evasion: Sialylation reduces binding of other antibodies and hinders recognition by phagocytes, contributing to immune evasion [, , , ].

- Neutrophil suppression: Recent studies indicate that sialylated N. gonorrhoeae can suppress neutrophil activation, including oxidative burst and granule exocytosis, further enhancing bacterial survival [].

Q2: Does the level of Lst expression influence the effectiveness of sialylation?

A2: Yes, the level of Lst expression significantly impacts LOS sialylation and its downstream consequences. Research shows that higher Lst expression levels, as observed in N. gonorrhoeae compared to N. meningitidis, correlate with increased sialylation rates, enhanced resistance to complement, and better colonization of the murine genital tract [].

Q3: Are there any host factors that can influence the sialylation process?

A3: Yes, research suggests that lactate, a common metabolic byproduct, can enhance the sialylation of gonococcal LOS by CMP-NANA. This enhancement is not due to direct activation of the sialyltransferase but appears to involve metabolic events within the bacteria [].

Q4: What is the molecular formula and weight of CMP-NANA?

A4: The molecular formula of CMP-NANA is C19H28N4O18P. It has a molecular weight of 636.4 g/mol.

Q5: How was the presence of CMP-NANA confirmed in biological samples?

A5: The presence of CMP-NANA in human blood cell extracts, a crucial finding in understanding gonococcal serum resistance, was confirmed using a combination of techniques. Initial purification steps involved dialysis, ion-exchange chromatography, and high-performance liquid chromatography (HPLC) []. Mass spectrometry provided definitive confirmation of its presence in the purified fractions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)

![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)

![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)

![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)

![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)